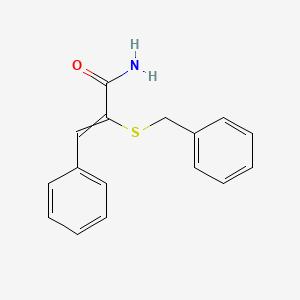
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound It is structurally characterized by the presence of a thiazole ring attached to the steroid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves multiple steps, starting from a suitable steroid precursor. The general synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and a haloketone.
Attachment to the Steroid Backbone: The thiazole ring is then attached to the steroid backbone through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can undergo reduction reactions to modify the steroid backbone.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of 17-keto derivatives.
Reduction: Formation of reduced steroid derivatives.
Substitution: Formation of substituted thiazole derivatives.
Aplicaciones Científicas De Investigación
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.
Biology: Studied for its effects on steroid hormone receptors and pathways.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of hormone-related disorders.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical studies.
Mecanismo De Acción
The mechanism of action of 17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to changes in gene expression and cellular responses, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- 17-beta-(2-(N-Methylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 17-beta-(2-(N-Propylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
Uniqueness
17-beta-(2-(N-Ethylanilino)-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is unique due to its specific substitution pattern on the thiazole ring, which can influence its binding affinity and selectivity for steroid hormone receptors. This uniqueness makes it a valuable compound for studying the structure-activity relationships of steroidal compounds and for developing targeted therapeutic agents.
Propiedades
Número CAS |
96371-61-8 |
|---|---|
Fórmula molecular |
C30H38N2O2S |
Peso molecular |
490.7 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-[2-(N-ethylanilino)-1,3-thiazol-4-yl]-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H38N2O2S/c1-4-32(21-8-6-5-7-9-21)27-31-26(19-35-27)30(34)17-14-25-23-11-10-20-18-22(33)12-15-28(20,2)24(23)13-16-29(25,30)3/h5-9,18-19,23-25,34H,4,10-17H2,1-3H3/t23-,24+,25+,28+,29+,30+/m1/s1 |
Clave InChI |
AASGQFIASZZQJG-WUDNVTLISA-N |
SMILES isomérico |
CCN(C1=CC=CC=C1)C2=NC(=CS2)[C@]3(CC[C@@H]4[C@@]3(CC[C@H]5[C@H]4CCC6=CC(=O)CC[C@]56C)C)O |
SMILES canónico |
CCN(C1=CC=CC=C1)C2=NC(=CS2)C3(CCC4C3(CCC5C4CCC6=CC(=O)CCC56C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




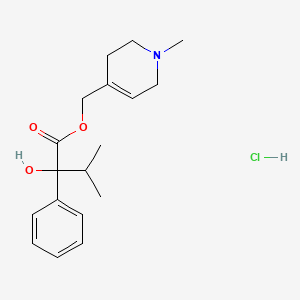
![1h-[1,3]Diazepino[1,7-a]benzimidazole](/img/structure/B13784729.png)
![1-[4-amino-5-(2-chlorophenyl)-2-methyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13784732.png)
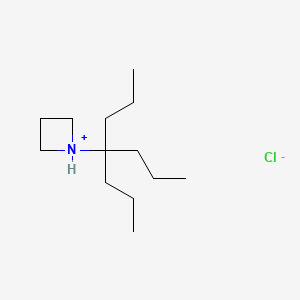
![Acetamide, N-[5-[(2-hydroxyethyl)sulfonyl]-2,4-dimethylphenyl]-](/img/structure/B13784748.png)
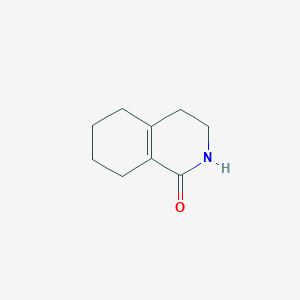
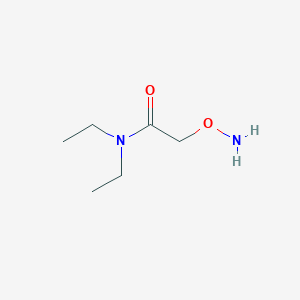
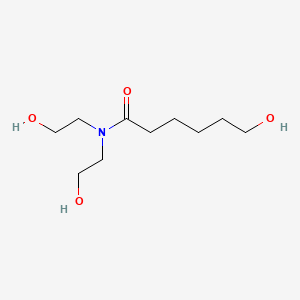
![Spiro[1,3-benzodioxole-2,1'-cyclohexane], 5,5''-dithiobis[6-nitro-](/img/structure/B13784777.png)
![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![(3S,8S,9S,10R,13S,14S,17S)-3,17-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B13784786.png)
